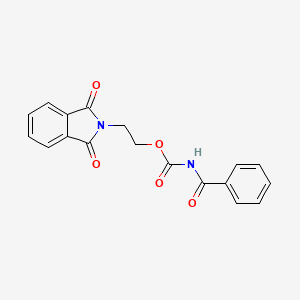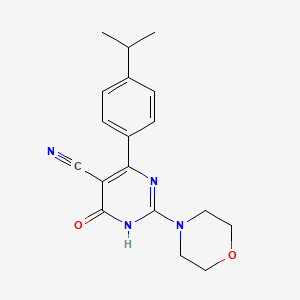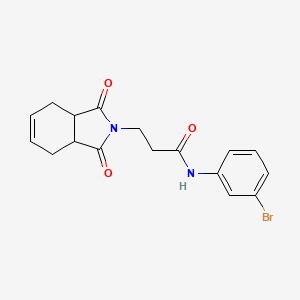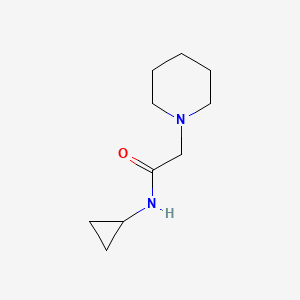
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate, also known as BEB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is not fully understood. However, it has been suggested that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate exerts its biological activity through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess antioxidant properties, which can protect cells from oxidative stress-induced damage. Furthermore, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in lab experiments is its high potency and selectivity towards certain enzymes and cancer cells. This makes it a valuable tool for studying the mechanisms of action of these enzymes and developing new anticancer agents. However, one of the limitations of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate. One direction is to further investigate the mechanisms of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in order to develop more potent and selective inhibitors of certain enzymes and cancer cells. Another direction is to explore the potential use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate in combination with other drugs for the treatment of cancer. Additionally, the development of new formulations of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate with improved solubility could enhance its potential as a therapeutic agent.
Synthesis Methods
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate can be synthesized through a multi-step process, starting with the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with benzoyl chloride to form 2-(benzoylamino)-1,3-dioxo-1,3-dihydro-2H-isoindole. This intermediate is then reacted with ethyl chloroformate to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In drug discovery, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been used as a lead compound for the development of new anticancer agents. In cancer research, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl benzoylcarbamate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-15(12-6-2-1-3-7-12)19-18(24)25-11-10-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUYMMATQQJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-furyl)phenyl]-1-(3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5964013.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)

![7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B5964049.png)
![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)
![2-({1-[4-(methylthio)benzyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5964064.png)

![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)
![N-(2-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5964088.png)